2',3',4',5,7-Pentamethoxyflavone
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Overview
Description
2’,3’,4’,5,7-Pentamethoxyflavone is a polymethoxyflavonoid, a type of flavonoid compound characterized by the presence of multiple methoxy groups. It is isolated from various natural sources, including the rhizomes of Kaempferia parviflora . This compound has garnered significant interest due to its diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
2’,3’,4’,5,7-Pentamethoxyflavone can be synthesized through various chemical routes. One common method involves the methylation of flavonoid precursors using methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate . The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of 2’,3’,4’,5,7-Pentamethoxyflavone often involves the extraction and purification from natural sources. High-speed countercurrent chromatography is a technique used to isolate this compound from plant materials . This method allows for the efficient separation and purification of the compound, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2’,3’,4’,5,7-Pentamethoxyflavone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the flavone structure to flavanones or other reduced forms.
Substitution: Methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can produce flavanones .
Scientific Research Applications
2’,3’,4’,5,7-Pentamethoxyflavone has a wide range of scientific research applications:
Mechanism of Action
2’,3’,4’,5,7-Pentamethoxyflavone exerts its effects through multiple molecular targets and pathways:
Calcium Channel Inhibition: It acts as a calcium channel inhibitor, which can induce relaxation of the human corpus cavernosum through calcium mobilization-related mechanisms.
Oxidative Stress Protection: The compound protects DNA from oxidative damage by scavenging free radicals.
Neurite Outgrowth: It promotes neurite outgrowth in neuronal cells via the ERK signaling pathway.
Comparison with Similar Compounds
Similar Compounds
3’,4’,5’,5,7-Pentamethoxyflavone: Another polymethoxyflavonoid with similar biological activities.
Sinensetin: A related compound with multiple methoxy groups, known for its anti-inflammatory and anticancer properties.
Uniqueness
2’,3’,4’,5,7-Pentamethoxyflavone is unique due to its specific arrangement of methoxy groups, which contributes to its distinct biological activities and therapeutic potential. Its ability to inhibit calcium channels and promote neurite outgrowth sets it apart from other similar compounds .
Properties
CAS No. |
89121-55-1 |
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Molecular Formula |
C20H20O7 |
Molecular Weight |
372.4 g/mol |
IUPAC Name |
5,7-dimethoxy-2-(2,3,4-trimethoxyphenyl)chromen-4-one |
InChI |
InChI=1S/C20H20O7/c1-22-11-8-16(24-3)18-13(21)10-15(27-17(18)9-11)12-6-7-14(23-2)20(26-5)19(12)25-4/h6-10H,1-5H3 |
InChI Key |
XCRISFHOPWXTMT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3OC)OC)OC)OC |
Origin of Product |
United States |
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